molecular formula C25H18FNO6 B11509302 {4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

{4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid

Cat. No.: B11509302
M. Wt: 447.4 g/mol
InChI Key: WZKCLSXIOIIJCA-LNVKXUELSA-N
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Description

{4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a pyrrol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the preparation of the pyrrol ring through a cyclization reaction. This is followed by the introduction of the fluorophenyl group via a substitution reaction. The final step involves the addition of the phenoxyacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols.

Scientific Research Applications

Chemistry

In chemistry, {4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxy and carbonyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Similar in structure but lacks the pyrrol ring and phenoxyacetic acid moiety.

    3-Fluorophenylacetic acid: Similar in structure but lacks the pyrrol ring and phenoxyacetic acid moiety.

Uniqueness

The uniqueness of {4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid lies in its complex structure, which combines multiple functional groups. This allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H18FNO6

Molecular Weight

447.4 g/mol

IUPAC Name

2-[4-[(3Z)-2-(3-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]phenoxy]acetic acid

InChI

InChI=1S/C25H18FNO6/c26-17-8-4-7-16(13-17)22-21(23(30)15-5-2-1-3-6-15)24(31)25(32)27(22)18-9-11-19(12-10-18)33-14-20(28)29/h1-13,22,30H,14H2,(H,28,29)/b23-21-

InChI Key

WZKCLSXIOIIJCA-LNVKXUELSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CC(=CC=C4)F)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CC(=CC=C4)F)O

Origin of Product

United States

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